molecular formula C21H24N2O4S B3575088 ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3575088
M. Wt: 400.5 g/mol
InChI Key: UQTXJQRLXQDROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a cyclopropane ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the thiophene ring, and the attachment of the various functional groups. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.

    Thiophene Synthesis: Introduction of the thiophene ring using methods like the Gewald reaction.

    Functional Group Attachment: Addition of the amido and carbamoyl groups through reactions such as amidation and carbamoylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the amido or carbamoyl groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression.

Comparison with Similar Compounds

ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Cyclopropane Derivatives: Compounds with similar cyclopropane rings but different functional groups.

    Thiophene Derivatives: Compounds with thiophene rings and varying substituents.

    Amido and Carbamoyl Compounds: Molecules with similar amido and carbamoyl groups but different core structures.

The unique combination of the cyclopropane ring, thiophene ring, and specific functional groups in this compound sets it apart from these similar compounds, offering distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-5-27-21(26)16-13(4)17(28-20(16)23-18(24)14-8-9-14)19(25)22-15-10-11(2)6-7-12(15)3/h6-7,10,14H,5,8-9H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTXJQRLXQDROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-CYCLOPROPANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.